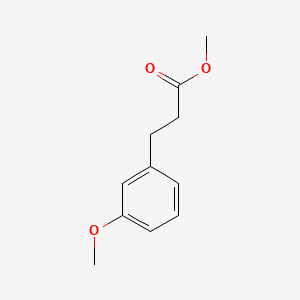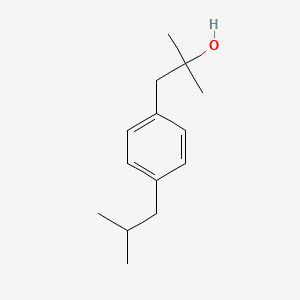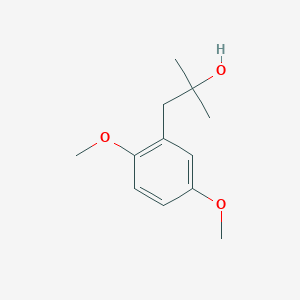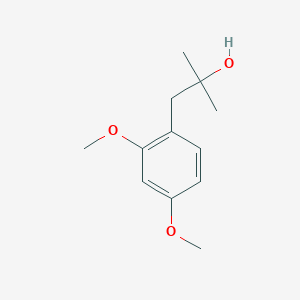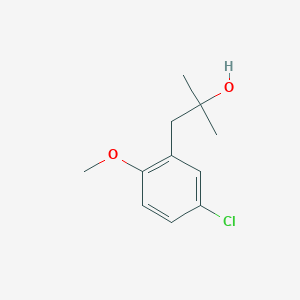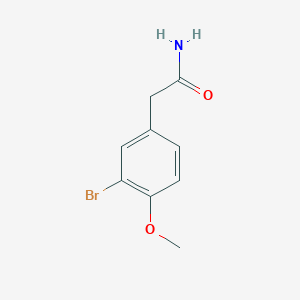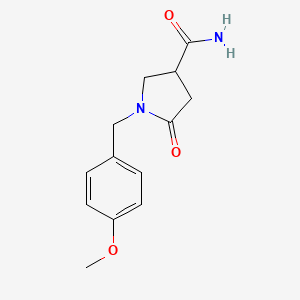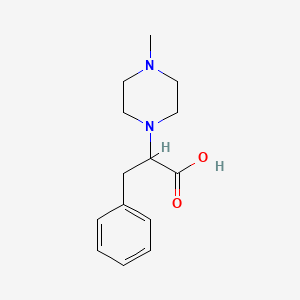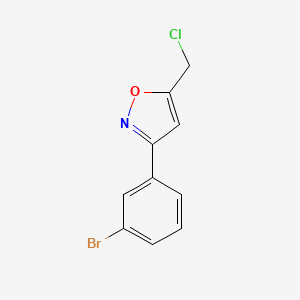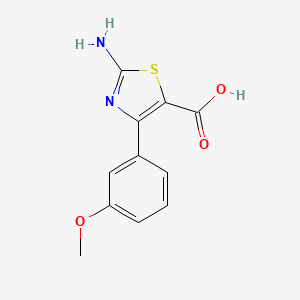
2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its heterocyclic structure.
Biology and Medicine:
Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, and derivatives of this compound may exhibit such activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes due to its aromatic structure.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The biological activity of 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is often related to its ability to interact with specific enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with biological targets, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid: The methoxy group is in a different position, potentially altering its biological activity.
Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring in 2-Amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid can influence its electronic properties and reactivity, making it distinct from other similar compounds. This unique substitution pattern can lead to different biological activities and applications.
Propriétés
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(5-7)8-9(10(14)15)17-11(12)13-8/h2-5H,1H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYLLJYHMRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
